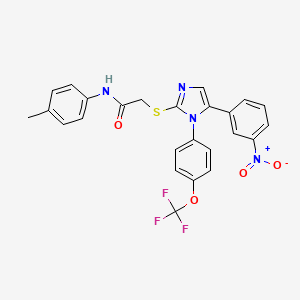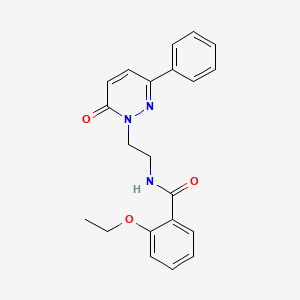![molecular formula C7H12FN B2623767 (1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane CAS No. 2307770-81-4](/img/structure/B2623767.png)
(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane” is a chemical compound with the CAS Number: 2307770-81-4 . It has a molecular weight of 129.18 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC Name of the compound is “this compound” and its Inchi Code is "1S/C7H12FN/c8-4-7-2-1-6(7)3-9-5-7/h6,9H,1-5H2/t6-,7-/m0/s1" .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It is stored at a temperature of 4 degrees Celsius .Mechanism of Action
The mechanism of action of ((1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane is not fully understood. However, it is believed that the compound acts as a dopamine transporter blocker. This means that it inhibits the reuptake of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. By blocking the reuptake of dopamine, (this compound)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane may increase the levels of dopamine in the brain, leading to feelings of reward and pleasure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane are still being studied. However, it is believed that the compound may have an effect on the brain's reward system, leading to feelings of pleasure and reward. Additionally, (this compound)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane has been shown to have potential use in the treatment of cocaine addiction, suggesting that it may have an effect on the brain's response to addictive substances.
Advantages and Limitations for Lab Experiments
One advantage of using ((1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane in lab experiments is its potential use as a tool for studying the brain's reward system. Additionally, the compound has been investigated as a potential treatment for cocaine addiction, suggesting that it may have therapeutic potential. However, one limitation of using (this compound)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane in lab experiments is its potential for abuse. The compound is structurally similar to other compounds that have been used as drugs, such as cocaine and amphetamines, and may have addictive properties.
Future Directions
There are many potential future directions for research on ((1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane. One area of research could be focused on the compound's potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, further research could be done to understand the compound's mechanism of action and its effects on the brain's reward system. Finally, research could be done to investigate the potential for developing new drugs based on the structure of (this compound)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane.
Synthesis Methods
The synthesis of ((1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through the use of a palladium-catalyzed reaction. This method involves the use of a palladium catalyst to facilitate the coupling of two different molecules, resulting in the formation of (this compound)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane.
Scientific Research Applications
The potential applications of ((1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane in scientific research are vast. This compound has been shown to have potential use as a tool for studying the brain's reward system. Additionally, (this compound)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane has been investigated as a potential treatment for cocaine addiction. The compound has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease.
Safety and Hazards
The compound has several hazard statements including H226, H302, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-4-7-2-1-6(7)3-9-5-7/h6,9H,1-5H2/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYDPWIXFDVONW-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CNC2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2623688.png)





![3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2623697.png)

![Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2623699.png)
![(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride](/img/structure/B2623700.png)
![ethyl 1-[1H-indol-3-yl(oxo)acetyl]piperidine-4-carboxylate](/img/structure/B2623701.png)